molecular formula C26H22N2O3S B2573611 methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 337499-38-4

methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B2573611
CAS No.: 337499-38-4
M. Wt: 442.53
InChI Key: MFWSLHYPMJUUSZ-UHFFFAOYSA-N
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Description

Methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves multiple steps and specific reaction conditionsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The cyano and sulfanyl groups play a crucial role in binding to these targets, while the naphthalenylmethyl group enhances the compound’s stability and bioavailability. The pathways involved in its action include inhibition of specific enzymes and modulation of receptor activity .

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. For example:

Biological Activity

The compound methyl 5-cyano-4-(2-methylphenyl)-6-{[(naphthalen-1-yl)methyl]sulfanyl}-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyridine core with multiple functional groups, including a cyano group and a sulfanyl moiety. Its structural complexity suggests potential interactions with various biological targets.

1. Neurotoxicity and Monoamine Oxidase Interaction

Research indicates that compounds similar to tetrahydropyridines can interact with monoamine oxidases (MAO), particularly MAO-B. These interactions are crucial as they may lead to neurotoxic effects. For instance, analogs of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) were found to be substrates for MAO-B and exhibited neurotoxicity in animal models . The capacity of the compound to be oxidized by MAO-B may play a significant role in its biological activity.

2. Inhibition of Neurotransmitter Uptake

Similar compounds have demonstrated the ability to inhibit the uptake of neurotransmitters such as dopamine (DA) and serotonin (5-HT). For example, MPTP was a potent inhibitor of [3H]5-HT uptake with an IC50 value of 0.14 µM, indicating that structural analogs may exhibit similar inhibitory effects on neurotransmitter systems . This inhibition can lead to alterations in dopaminergic signaling pathways, which are critical in various neurological conditions.

Case Studies

Several case studies highlight the biological implications of related compounds:

  • Neurotoxic Effects in Animal Models : In studies involving MPTP and its analogs, neurotoxic effects were observed in mice, correlating with their capacity to be oxidized by MAO-B. This suggests that the biological activity of tetrahydropyridine derivatives may involve similar pathways .
  • Inhibition Studies : A study evaluating various tetrahydropyridine derivatives found that those capable of inhibiting neurotransmitter uptake were also neurotoxic. This relationship underscores the importance of chemical structure in determining biological activity .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleMechanism of ActionReference
NeurotoxicityMPTPMAO-B substrate; induces dopaminergic toxicity
Neurotransmitter UptakeMPTPInhibits DA and 5-HT uptake
AntimicrobialRelated compoundsModerate antibacterial activity

Properties

IUPAC Name

methyl 5-cyano-4-(2-methylphenyl)-6-(naphthalen-1-ylmethylsulfanyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c1-16-8-3-5-12-19(16)22-21(14-27)25(28-24(29)23(22)26(30)31-2)32-15-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,22-23H,15H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWSLHYPMJUUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC3=CC=CC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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